molecular formula C5H10N2O3S B2452354 1-Methyl-2-oxopyrrolidine-3-sulfonamide CAS No. 1599131-44-8

1-Methyl-2-oxopyrrolidine-3-sulfonamide

Cat. No. B2452354
CAS RN: 1599131-44-8
M. Wt: 178.21
InChI Key: UVTKASFRDINUKG-UHFFFAOYSA-N
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Description

1-Methyl-2-oxopyrrolidine-3-sulfonamide, also known as L-084, is a synthetic compound . It has a molecular weight of 178.21 . The IUPAC name for this compound is 1-methyl-2-oxopyrrolidine-3-sulfonamide .


Synthesis Analysis

The synthesis of 1-Methyl-2-oxopyrrolidine-3-sulfonamide and similar compounds involves the use of the pyrrolidine ring, a nitrogen heterocycle . The synthetic strategies used can be categorized into two: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of 1-Methyl-2-oxopyrrolidine-3-sulfonamide is characterized by a five-membered pyrrolidine ring . This ring is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Physical And Chemical Properties Analysis

1-Methyl-2-oxopyrrolidine-3-sulfonamide is a powder that can be stored at room temperature .

Safety and Hazards

The safety information for 1-Methyl-2-oxopyrrolidine-3-sulfonamide includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The future directions for 1-Methyl-2-oxopyrrolidine-3-sulfonamide and similar compounds involve the design of new pyrrolidine compounds with different biological profiles . This can be achieved by exploring the pharmacophore space, contributing to the stereochemistry of the molecule, and increasing the three-dimensional (3D) coverage due to the non-planarity of the ring .

properties

IUPAC Name

1-methyl-2-oxopyrrolidine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O3S/c1-7-3-2-4(5(7)8)11(6,9)10/h4H,2-3H2,1H3,(H2,6,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVTKASFRDINUKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1=O)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-2-oxopyrrolidine-3-sulfonamide

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